REACTION_CXSMILES
|
[ClH:1].FC1C(CN)=CC=CN=1.[F:11][C:12]1[CH:13]=[C:14]([CH:17]=[CH:18][N:19]=1)[C:15]#[N:16].Cl>[Pd]>[ClH:1].[F:11][C:12]1[CH:13]=[C:14]([CH2:15][NH2:16])[CH:17]=[CH:18][N:19]=1 |f:0.1,5.6|
|
Name
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|
Quantity
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0 (± 1) mol
|
Type
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reactant
|
Smiles
|
Cl.FC1=NC=CC=C1CN
|
Name
|
|
Quantity
|
0.65 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C#N)C=CN1
|
Name
|
|
Quantity
|
1.2 mL
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Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
Cl.FC1=NC=CC(=C1)CN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.43 g | |
YIELD: PERCENTYIELD | 50% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |